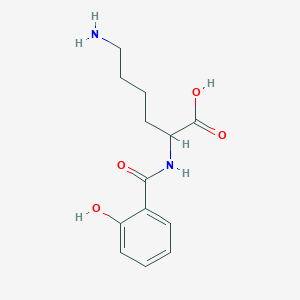![molecular formula C13H18N2O6S B14155142 tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate CAS No. 137018-94-1](/img/structure/B14155142.png)
tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a thiazolidine ring and a tert-butyl ester group. These structural elements contribute to its reactivity and functionality in different chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of thiazolidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the synthesis of bioactive molecules and peptides.
Medicine: Investigated for its potential in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate involves its ability to act as a protecting group for amino acids and peptides. The compound forms stable carbamate linkages, which can be selectively cleaved under specific conditions, allowing for controlled release of the protected functional groups. This property is particularly useful in peptide synthesis and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate
- tert-butyl (S)-(2,6-dioxopiperidin-3-yl)carbamate hydrochloride
- N-[(tert-butoxy)carbonyl]-L-threonine 2,5-dioxo-1-pyrrolidinyl ester (Boc-Thr-OSu)
Uniqueness
Tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate stands out due to its unique combination of a thiazolidine ring and a tert-butyl ester group. This structural feature imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Eigenschaften
CAS-Nummer |
137018-94-1 |
|---|---|
Molekularformel |
C13H18N2O6S |
Molekulargewicht |
330.36 g/mol |
IUPAC-Name |
3-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) (4R)-1,3-thiazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H18N2O6S/c1-13(2,3)20-12(19)14-7-22-6-8(14)11(18)21-15-9(16)4-5-10(15)17/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
CUYSFIAZHCKARE-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CSC[C@H]1C(=O)ON2C(=O)CCC2=O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CSCC1C(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


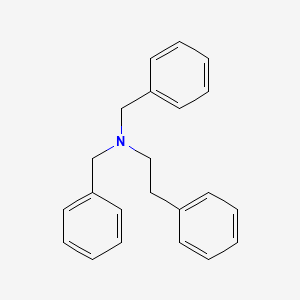
![3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole](/img/structure/B14155067.png)
![Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate](/img/structure/B14155075.png)
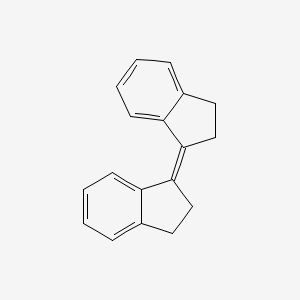
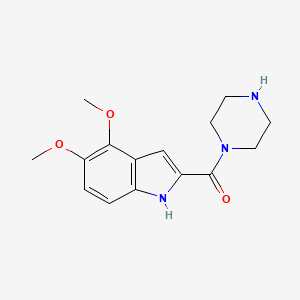



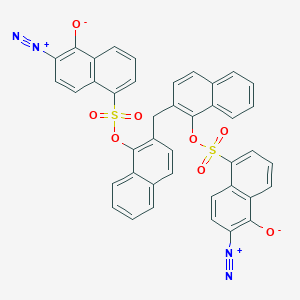
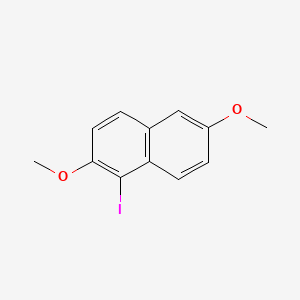
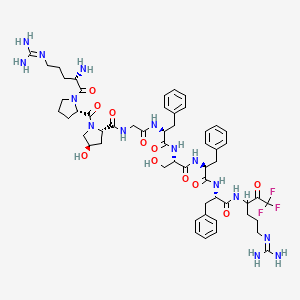
![4-[(Anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B14155134.png)

